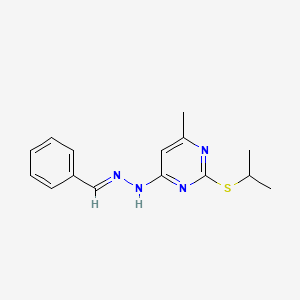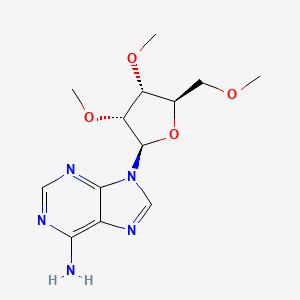
9-Methyl-1-nitroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-1-nitroacridine is a derivative of acridine, a heterocyclic organic compound known for its wide range of biological activities. Acridine derivatives have been extensively studied for their potential therapeutic applications, particularly in the field of oncology. This compound, in particular, has shown promise due to its unique chemical structure and biological properties .
Vorbereitungsmethoden
The synthesis of 9-Methyl-1-nitroacridine typically involves the nitration of 9-methylacridine. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective nitration at the desired position. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .
Analyse Chemischer Reaktionen
9-Methyl-1-nitroacridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and potassium permanganate. Major products formed from these reactions include 9-methyl-1-aminoacridine and 9-methylacridine-1-carboxylic acid .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other acridine derivatives.
Biology: The compound has shown significant cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine: Its derivatives are being explored for their potential use in treating bacterial and protozoal infections.
Wirkmechanismus
The primary mechanism by which 9-Methyl-1-nitroacridine exerts its effects is through DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The compound also targets topoisomerase enzymes, further inhibiting DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
9-Methyl-1-nitroacridine can be compared with other acridine derivatives such as:
9-Aminoacridine: Known for its antibacterial properties.
Acriflavine: Used as an antiseptic and in cancer research.
Proflavine: Another antiseptic with applications in microbiology.
What sets this compound apart is its unique combination of a nitro group and a methyl group, which enhances its cytotoxic activity and makes it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
65757-58-6 |
|---|---|
Molekularformel |
C14H10N2O2 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
9-methyl-1-nitroacridine |
InChI |
InChI=1S/C14H10N2O2/c1-9-10-5-2-3-6-11(10)15-12-7-4-8-13(14(9)12)16(17)18/h2-8H,1H3 |
InChI-Schlüssel |
FMKMTTFMGZMZNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC3=CC=CC=C13)C=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


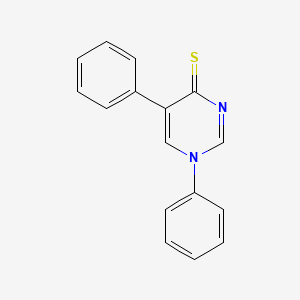
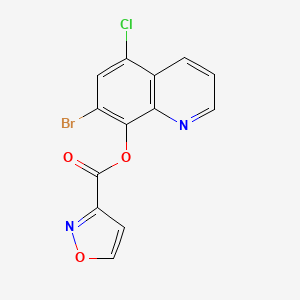
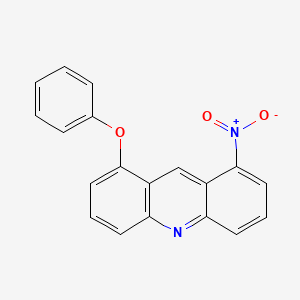
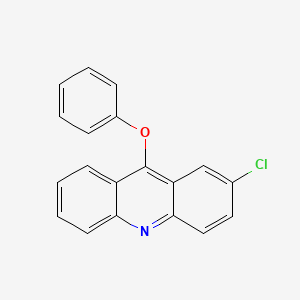
![6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B12919852.png)


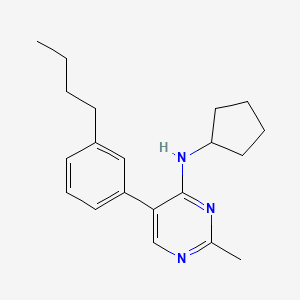

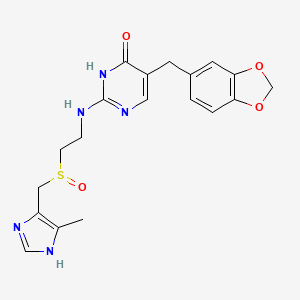
![Imidazo[5,1-d][1,2,3,5]tetrazin-4(1H)-one](/img/structure/B12919880.png)

